
Application Notes: BDP FL-PEG5-acid for Flow
Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BDP FL-PEG5-acid

Cat. No.: B12283007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BDP FL-PEG5-acid is a bright, green-fluorescent dye well-suited for labeling proteins,

antibodies, and other amine-containing biomolecules for analysis by flow cytometry. The

BODIPY™ FL (BDP FL) fluorophore offers several advantages, including a high extinction

coefficient, high fluorescence quantum yield, and a narrow emission spectrum, making it an

excellent choice for multicolor flow cytometry experiments.[1][2] The integrated polyethylene

glycol (PEG) spacer arm, composed of five repeating units, enhances the water solubility of the

molecule and provides a flexible linker that minimizes steric hindrance during conjugation and

subsequent antibody-antigen binding.[3][4]

These application notes provide detailed protocols for the conjugation of BDP FL-PEG5-acid to

a primary antibody and the subsequent use of the fluorescently labeled antibody for direct cell

staining in flow cytometry.

Product Information and Specifications
BDP FL-PEG5-acid is a versatile reagent for fluorescently labeling biomolecules. Its key

characteristics are summarized below.
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Property Value

CAS Number 2093197-98-7

Molecular Formula C27H40BF2N3O8

Molecular Weight 583.44 g/mol

Excitation Maximum (λex) 503 nm

Emission Maximum (λem) 509 nm

Extinction Coefficient ~80,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield ~0.9

Solubility
Soluble in DMSO, DMF, DCM; low solubility in

water

Storage Store at -20°C, protected from light

Experimental Protocols
Protocol 1: Conjugation of BDP FL-PEG5-acid to a
Primary Antibody
This protocol describes the covalent conjugation of the carboxylic acid group of BDP FL-PEG5-
acid to primary amine groups (e.g., lysine residues) on an antibody using 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

BDP FL-PEG5-acid

Primary antibody (free of amine-containing buffers like Tris)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
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Quenching Buffer: 1 M Tris-HCl, pH 8.0

Phosphate Buffered Saline (PBS), pH 7.2-7.4

Anhydrous Dimethylsulfoxide (DMSO)

Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

Antibody Preparation:

Dissolve or dialyze the antibody into PBS. The antibody solution should be free of any

amine-containing stabilizers or buffers.

Adjust the antibody concentration to 1-2 mg/mL in PBS.

BDP FL-PEG5-acid Stock Solution:

Prepare a 10 mM stock solution of BDP FL-PEG5-acid in anhydrous DMSO.

Activation of BDP FL-PEG5-acid:

In a microcentrifuge tube, combine the desired molar excess of BDP FL-PEG5-acid with

EDC and NHS in the Conjugation Buffer. A common starting point is a 5-10 fold molar

excess of the dye to the antibody.

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid

group of the dye.

Conjugation Reaction:

Add the activated BDP FL-PEG5-acid mixture to the prepared antibody solution.

Incubate for 2 hours at room temperature, protected from light, with gentle mixing.

Quenching the Reaction:

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
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Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester groups.

Purification of the Conjugate:

Remove unconjugated dye and byproducts by passing the reaction mixture through a

desalting column equilibrated with PBS.

Collect the fractions containing the labeled antibody. The labeled antibody can be

identified by its color and by measuring absorbance at 280 nm (for protein) and ~503 nm

(for the dye).

Determination of Degree of Labeling (DOL):

The DOL (the average number of dye molecules per antibody) can be estimated by

measuring the absorbance of the purified conjugate at 280 nm and 503 nm and using the

following formula:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where A_max is the absorbance at ~503 nm, A_280 is the absorbance at 280 nm,

ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000

M⁻¹cm⁻¹ for IgG), ε_dye is the molar extinction coefficient of the dye at 503 nm

(~80,000 M⁻¹cm⁻¹), and CF is the correction factor for the dye's absorbance at 280 nm

(typically ~0.1 for BODIPY FL).

Storage:

Store the purified antibody conjugate at 4°C, protected from light. For long-term storage,

add a stabilizing protein like BSA and store at -20°C.
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Caption: Workflow for conjugating BDP FL-PEG5-acid to a primary antibody.

Protocol 2: Direct Immunofluorescent Staining of Cells
for Flow Cytometry
This protocol describes the use of a BDP FL-PEG5-acid conjugated primary antibody for direct

staining of cell surface antigens.

Materials:

BDP FL-PEG5-acid conjugated primary antibody

Cells in suspension (e.g., peripheral blood mononuclear cells or cultured cells)

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)

(Optional) Fc receptor blocking solution

(Optional) Viability dye (e.g., Propidium Iodide, 7-AAD)

Flow cytometry tubes
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Procedure:

Cell Preparation:

Harvest cells and wash them once with cold PBS.

Resuspend the cells in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10⁷

cells/mL.

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.

Fc Receptor Blocking (Optional but Recommended):

To prevent non-specific binding of the antibody to Fc receptors, add an Fc blocking

reagent to the cell suspension.

Incubate for 10-15 minutes at 4°C.

Staining with BDP FL-PEG5-acid Conjugated Antibody:

Add the optimal concentration of the BDP FL-PEG5-acid conjugated primary antibody to

the cells. The optimal concentration should be determined by titration for each new

antibody conjugate.

Vortex gently to mix.

Incubate for 20-30 minutes at 4°C, protected from light.

Washing:

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

Centrifuge at 300-400 x g for 5 minutes at 4°C.

Decant the supernatant.

Repeat the wash step.

Resuspension:
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Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Viability Staining (Optional):

If a viability dye is to be used, add it to the cell suspension according to the manufacturer's

instructions.

Flow Cytometric Analysis:

Analyze the samples on a flow cytometer equipped with a blue laser (488 nm) for

excitation. The BDP FL signal is typically detected in the FITC or GFP channel (e.g., with a

530/30 nm bandpass filter).

Ensure to include appropriate controls, such as unstained cells and single-color controls

for compensation in multicolor experiments.
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Caption: Experimental workflow for direct cell staining with a BDP-conjugated antibody.

Troubleshooting
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Issue Possible Cause Suggested Solution

Low fluorescent signal

- Insufficient antibody

concentration- Low degree of

labeling (DOL)- Low antigen

expression

- Titrate the antibody to

determine the optimal

concentration- Optimize the

conjugation reaction to

increase the DOL- Use a cell

line with higher antigen

expression

High background staining

- Non-specific antibody

binding- Insufficient washing-

Excess unbound dye

- Include an Fc block step-

Increase the number of wash

steps- Ensure the antibody

conjugate is properly purified

Cell clumping
- High cell concentration-

Presence of dead cells

- Reduce the cell

concentration- Include a

viability dye and gate on live

cells

Conclusion
BDP FL-PEG5-acid is a high-performance fluorescent dye that can be effectively conjugated to

antibodies for use in flow cytometry. Its bright fluorescence and the hydrophilicity imparted by

the PEG spacer make it an excellent choice for generating high-quality reagents for cellular

analysis. By following the detailed protocols provided, researchers can successfully label their

antibodies of interest and perform direct immunofluorescent staining for sensitive and specific

detection of cellular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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